8-[(pyrazin-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
Description
8-[(pyrazin-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound that features a bicyclic structure with a pyrazine moiety. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
8-(pyrazin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12-5-10-1-2-11(6-12)15(10)8-9-7-13-3-4-14-9/h3-4,7,10-12,16H,1-2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSYWRACOGHQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=NC=CN=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(pyrazin-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. This may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-[(pyrazin-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Overview
8-[(pyrazin-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound belonging to the tropane alkaloid family, characterized by its unique bicyclic structure and the presence of a pyrazine moiety. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, organic synthesis, and material science.
Synthetic Routes
The synthesis of this compound typically involves:
- Enantioselective Construction : Utilizing chiral starting materials or desymmetrization processes from achiral precursors.
- Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, allowing for the introduction of various functional groups.
Common Reagents
- Oxidation : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
- Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution : Halogens and nucleophiles are commonly employed.
Medicinal Chemistry
Research indicates that this compound may exhibit significant biological activity:
- Antimicrobial Properties : Preliminary studies suggest potential as an antimicrobial agent, targeting various bacterial strains.
- Cancer Research : Investigations into its anticancer properties are ongoing, focusing on its ability to inhibit tumor growth through specific molecular interactions.
Neuropharmacology
The compound's structural similarity to known neuroactive substances positions it as a candidate for studying neurological disorders:
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
- Opioid Receptor Modulation : Given its structural characteristics, it could serve as a mu-opioid receptor antagonist, potentially useful in treating opioid-induced side effects .
Industrial Applications
In addition to its research applications, this compound can be utilized in industrial settings:
- Specialty Chemicals Production : Its unique properties make it suitable for synthesizing specialty chemicals with tailored functionalities.
- Material Science : The bicyclic structure may enhance the mechanical properties of polymers or other materials when incorporated into composite systems.
Mechanism of Action
The mechanism of action for 8-[(pyrazin-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and modulate biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tropine: Another tropane alkaloid with a similar bicyclic structure.
Cocaine: A well-known tropane alkaloid with significant biological activity.
Scopolamine: Used in medicine for its anticholinergic properties.
Uniqueness
8-[(pyrazin-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific pyrazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
8-[(pyrazin-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is a compound that has garnered attention for its potential biological activities, particularly as a pharmacological agent. This article explores the compound's biological activity, focusing on its mechanism of action, therapeutic applications, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the azabicyclo[3.2.1]octane family, characterized by a bicyclic structure that includes a nitrogen atom. Its molecular formula is , with a molecular weight of approximately 176.22 g/mol. The presence of the pyrazine moiety contributes to its biological properties.
Research indicates that this compound functions primarily as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory and analgesic effects at sites of inflammation . The compound exhibits a non-covalent mechanism of action, which is crucial for its pharmacological efficacy.
Biological Activity
1. Anti-inflammatory Effects
The compound has shown significant potential in managing inflammatory conditions through its action as an NAAA inhibitor. In vitro studies demonstrated that it could inhibit human NAAA with an IC50 value in the low nanomolar range (e.g., 0.042 µM), making it a promising candidate for further development in treating inflammatory diseases .
2. Analgesic Properties
In preclinical models, compounds derived from the azabicyclo[3.2.1]octane framework have been linked to analgesic effects comparable to traditional analgesics like morphine. For instance, related compounds demonstrated significant analgesic activity in hot plate tests, indicating their potential as pain management therapies .
3. Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the azabicyclo structure can significantly influence biological activity. For example, substituents on the pyrazine ring and variations in the bicyclic framework have been explored to optimize potency and selectivity against NAAA . Table 1 summarizes some key findings from recent SAR studies:
| Compound | IC50 (µM) | Comments |
|---|---|---|
| ARN19689 | 0.042 | High potency NAAA inhibitor |
| ARN16186 | 0.655 | Moderate potency, preferred endo geometry |
| ARN50 | 0.017 | Low double-digit nanomolar activity |
Case Studies
Several case studies have highlighted the efficacy of azabicyclo compounds in clinical settings:
Case Study 1: Inflammatory Pain Management
A study involving mouse models of inflammatory pain showed that administration of this compound resulted in reduced pain responses compared to controls, supporting its analgesic potential.
Case Study 2: Pharmacokinetics and Bioavailability
Research into the pharmacokinetic properties of related compounds has indicated favorable absorption and distribution profiles, suggesting that modifications aimed at enhancing solubility could further improve therapeutic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
